CAY10669

Descripción

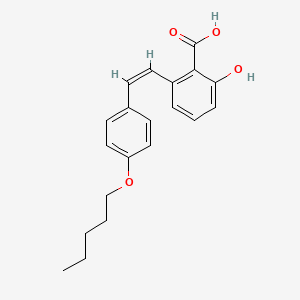

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid is a synthetic derivative of anacardic acid, a natural compound found in cashew nut shell liquid (). Structurally, it consists of a salicylic acid core (2-hydroxybenzoic acid) modified at the C6 position with a (Z)-styryl group bearing a pentyloxy substituent on the aromatic ring. This compound was initially investigated for its inhibitory activity against histone acetyltransferases (HATs), particularly PCAF (p300/CBP-associated factor), which plays a role in epigenetic regulation (). However, its IC50 value against KAT2B (PCAF) was reported as 662,000 nM, indicating relatively low potency in vitro ().

Propiedades

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de CAY10669 implica la derivatización del ácido anacárdico. La ruta sintética específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.

Métodos de Producción Industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. Típicamente, estos compuestos se producen en laboratorios especializados de síntesis química bajo condiciones controladas para garantizar la alta pureza y el rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: CAY10669 principalmente experimenta reacciones típicas de compuestos fenólicos y ácidos carboxílicos. Estas incluyen:

Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar quinonas.

Reducción: El grupo ácido carboxílico puede reducirse para formar alcoholes.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Condiciones que involucran electrófilos como halógenos o agentes nitrantes.

Productos Principales:

Oxidación: Formación de quinonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

CAY10669 tiene varias aplicaciones en la investigación científica, particularmente en los campos de la epigenética y la investigación del cáncer:

Epigenética: Se utiliza para estudiar el papel de las histona acetiltransferasas en la expresión génica y la remodelación de la cromatina.

Investigación del Cáncer: this compound se utiliza para investigar el potencial de los inhibidores de la histona acetiltransferasa como agentes terapéuticos para el tratamiento del cáncer.

Biología: Se emplea en estudios que involucran la diferenciación y proliferación celular.

Mecanismo De Acción

CAY10669 ejerce sus efectos inhibiendo la actividad de la histona acetiltransferasa PCAF. Esta enzima está involucrada en la acetilación de las proteínas histonas, lo que juega un papel crucial en la regulación de la expresión génica. Al inhibir PCAF, this compound reduce la acetilación de la histona H4, lo que lleva a cambios en la estructura de la cromatina y la expresión génica . El blanco molecular de this compound es el sitio activo de la enzima PCAF, donde se une e impide la transferencia de grupos acetilo a las proteínas histonas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is structurally and functionally related to several benzoic acid derivatives, particularly those with hydroxyl and alkyl/alkenyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Findings from Comparative Analysis

Structural Impact on Enzyme Inhibition The styryl group in (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid introduces rigidity and aromaticity, which may hinder deep penetration into enzyme active sites compared to flexible alkenyl chains in anacardic acid derivatives. This could explain its lower potency against PCAF (IC50 = 662,000 nM vs. sub-micromolar activities of other derivatives) . In contrast, long alkenyl chains (e.g., in Knema laurina’s Compound 5) enable stronger hydrophobic interactions with acetylcholinesterase (AChE), achieving nanomolar-level inhibition (IC50 = 0.573 μM) .

Biological Activity Profiles Anacardic acid derivatives exhibit dual activity (e.g., PCAF inhibition and antimicrobial effects), whereas (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid has only been documented for PCAF inhibition .

Physicochemical Properties The pentyloxy-styryl group may improve cell permeability compared to H3-CoA-20, a bisubstrate inhibitor with reported permeability issues . Natural anacardic acids with long alkenyl chains (C15–C17) exhibit higher lipophilicity, enhancing membrane penetration and bioactivity in antimicrobial assays .

Compounds like Knema laurina’s derivatives demonstrate that chain length and unsaturation are critical for high AChE inhibition, suggesting structure-activity relationships (SAR) are target-dependent .

Actividad Biológica

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid, also known as CAY10669, is a synthetic compound notable for its biological activities, particularly its role as an inhibitor of histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). This compound is part of a broader category of benzoic acid derivatives that have garnered attention in the fields of epigenetics and cancer research due to their potential therapeutic applications.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, indicating good absorption and distribution characteristics in biological systems.

This compound primarily acts as an inhibitor of the PCAF enzyme. The inhibition mechanism involves binding to the enzyme, which subsequently affects histone acetylation pathways crucial for gene expression regulation. The compound has an IC50 value of approximately 662 μM, demonstrating its potency in inhibiting PCAF activity.

1. Histone Acetylation Inhibition

This compound has been shown to dose-dependently inhibit histone H4 acetylation in HepG2 cells at concentrations ranging from 30 to 60 μM. This inhibition suggests a significant role in modulating gene expression through epigenetic mechanisms.

2. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in zebrafish embryos. This finding highlights its potential impact on developmental processes and raises questions about its safety profile for therapeutic use.

3. Transgene Expression

In CHO-K1 cells, this compound has been reported to enhance transgene expression, suggesting its utility in gene therapy applications where increased gene expression is desired.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Histone Acetylation | Inhibition in HepG2 cells (30-60 μM) | |

| Cytotoxicity | Induced cytotoxic effects in zebrafish embryos | |

| Transgene Expression | Enhanced expression in CHO-K1 cells | |

| Epigenetic Modulation | Inhibits PCAF leading to altered gene expression |

Case Study: Epigenetic Research

In a study exploring the role of histone acetyltransferases in cancer biology, this compound was utilized to assess the effects of PCAF inhibition on tumor cell proliferation. The results indicated that inhibiting PCAF activity could lead to reduced cell viability and altered cell cycle progression, emphasizing the compound's potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility in organic solvents commonly used in biological assays. However, further studies are required to fully characterize its metabolic pathways and excretion routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.